Scientific Field: Organic Chemistry - Synthesis of Heterocyclic Compounds
Summary of Application: The compound is utilized in the synthesis of spiro-β-lactams, which are a class of nitrogen-containing heterocycles. These compounds have garnered interest due to their diverse biological activities and potential pharmaceutical applications.
Methods of Application: The Reformatsky reaction is employed, where 1-Bromocyclopentane-1-carbaldehyde derivatives react with N,N’-Bis(arylmethylidene)benzidines in the presence of zinc. This leads to the formation of intermediates through nucleophilic addition, which then undergo intramolecular cyclization to yield spiro-β-lactams .
Results and Outcomes: The reaction typically results in the formation of bis(spiro-β-lactams), such as 2,2’-(1,1’-biphenyl)-4,4’-diylbis(3-aryl-2-azaspiro[3.4]octan-1-one).
Scientific Field: Medicinal Chemistry - Drug Design and Discovery
Summary of Application: 1-Bromocyclopentane-1-carbaldehyde is involved in the formation of azaspiro compounds, which are valuable in the design of new drugs due to their complex and rigid structures that can interact with biological targets.
Methods of Application: The compound is used to generate Reformatsky reagents, which are then reacted with aromatic aldehyde phenyl- and benzoylhydrazones. This process forms various 3-aryl-2-phenylamino and 3-aryl-2-benzoylamino azaspiro compounds .
Results and Outcomes: The reaction leads to the creation of compounds like 3-aryl-2-phenylamino-2-azaspiro[3.5]nonan-1-ones.
Scientific Field: Organic Chemistry - Synthesis of Cycloalkenes
Summary of Application: 1-Bromocyclopentane-1-carbaldehyde is used in the synthesis of cyclopentene derivatives, which are important intermediates in organic synthesis and have applications in material science and pharmaceuticals.
Methods of Application: The compound undergoes dehydrobromination to form 2-bromo-1-cyclopentene-1-carbaldehyde, which can further react in various organic transformations to produce cyclopentene derivatives .
Results and Outcomes: The formation of cyclopentene derivatives is a key step in synthesizing complex molecules. The yield and selectivity of these reactions are crucial, and they are often optimized through reaction conditions and catalysts.
Scientific Field: Organic Chemistry - Reformatsky Reaction
Summary of Application: The compound is involved in the Reformatsky reaction with aromatic aldehydes to produce β-hydroxy esters, which are valuable building blocks in organic synthesis.
Methods of Application: 1-Bromocyclopentane-1-carbaldehyde reacts with aromatic aldehyde phenyl- and benzoylhydrazones in the presence of zinc to form Reformatsky reagents, which are then transformed into β-hydroxy esters .
Results and Outcomes: This reaction provides access to a variety of β-hydroxy esters with good to excellent yields. These compounds are further utilized in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Summary of Application: 1-Bromocyclopentane-1-carbaldehyde is used in the synthesis of diazaspiro compounds, which are of interest due to their potential pharmacological properties.
Methods of Application: The compound participates in reactions with furan-2-carbaldehyde phenylhydrazone and zinc to form 4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one, a diazaspiro compound .
Results and Outcomes: The synthesized diazaspiro compounds are evaluated for their biological activity. The specific activities and their potential as drug candidates are determined through various biological assays and screenings.
Scientific Field: Organic Chemistry - Synthesis of β-Lactam Antibiotics
Summary of Application: 1-Bromocyclopentane-1-carbaldehyde is used in the synthesis of spiroazetidinone derivatives, which are a class of β-lactam antibiotics.
Methods of Application: The compound reacts with carbocyclic Reformatsky reagents and aromatic aldehyde phenylhydrazones to afford various spiroazetidinone derivatives .
1-Bromocyclopentane-1-carbaldehyde is an organic compound characterized by the presence of a bromine atom and an aldehyde functional group attached to a cyclopentane ring. Its molecular formula is C6H9BrO, indicating that it consists of six carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom. The compound is notable for its unique structure, which combines a cyclic framework with functional groups that can participate in various
Several methods exist for synthesizing 1-bromocyclopentane-1-carbaldehyde:
1-Bromocyclopentane-1-carbaldehyde has potential applications in various fields:
Interaction studies involving 1-bromocyclopentane-1-carbaldehyde focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic applications. Studies on similar halogenated aldehydes suggest that this compound may exhibit significant reactivity towards amino acids and other biomolecules, potentially influencing metabolic pathways.
Several compounds share structural similarities with 1-bromocyclopentane-1-carbaldehyde, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclopentane Carbaldehyde | Lacks bromine; contains only an aldehyde group | More stable and less reactive than its brominated counterpart |
| 3-Bromocyclopentane-1-carboxylic Acid | Contains a carboxylic acid group instead of an aldehyde | Exhibits different reactivity patterns due to the carboxylic acid |
| 3-Chlorocyclopentane-1-carbaldehyde | Contains chlorine instead of bromine | Different reactivity owing to the presence of chlorine |
| 3-Iodocyclopentane-1-carbaldehyde | Contains iodine instead of bromine | Higher reactivity due to iodine's larger atomic size |
The uniqueness of 1-bromocyclopentane-1-carbaldehyde lies in its specific combination of a bromine atom and an aldehyde functional group, which imparts distinct chemical properties that are not found in its analogs. This makes it particularly valuable in organic synthesis where selective reactivity is required.
The first reported synthesis of 1-bromocyclopentane-1-carbaldehyde emerged from mid-20th-century efforts to functionalize cyclopentane derivatives. Initial routes involved bromination of cyclopentanecarbaldehyde precursors under radical conditions, though yields remained low (<30%) due to competing side reactions. A breakthrough occurred in the 1980s with the adoption of directed lithiation strategies, enabling regioselective bromination at the cyclopentane ring’s α-position relative to the aldehyde group.
Key milestones include:
Modern synthetic approaches leverage transition-metal catalysis. A 2022 study demonstrated palladium-mediated C–H activation to install bromine at the 1-position while preserving aldehyde functionality, reducing reaction times from 48 to 6 hours compared to classical methods. Electrophilic bromine sources like N-bromosuccinimide (NBS) now dominate due to improved selectivity, particularly in avoiding overbromination.
The synthesis of 1-bromocyclopentane-1-carbaldehyde historically relied on sequential bromination and formylation strategies. A foundational approach involves the Hell–Volhard–Zelinsky halogenation, which introduces bromine at the α-position of carboxylic acids [5]. While this reaction typically targets linear alkyl carboxylic acids, adaptations for cyclic substrates like cyclopentane derivatives have been demonstrated. For instance, cyclopentanecarboxylic acid can undergo α-bromination using phosphorus tribromide (PBr₃) and bromine (Br₂) to yield 1-bromocyclopentanecarboxylic acid, followed by reduction and oxidation steps to introduce the aldehyde functionality [3] [5].
Formylation of brominated intermediates often employs the Gattermann reaction, where hydrogen cyanide (HCN) or its safer equivalents facilitate aldehyde group installation. However, handling HCN poses significant safety challenges, prompting modifications using zinc cyanide (Zn(CN)₂) or trimethylsilyl cyanide (TMSCN) under acidic conditions [4]. These classical routes, while reliable, suffer from multi-step sequences and moderate yields (typically 50–70%), necessitating purification via column chromatography [3].
Recent advances leverage transition metal catalysis to streamline synthesis. Palladium-catalyzed carbonylative couplings, for example, enable simultaneous bromine and aldehyde group incorporation. In one protocol, cyclopentene derivatives react with carbon monoxide (CO) and bromine sources (e.g., N-bromosuccinimide) under Pd(OAc)₂ catalysis, directly yielding 1-bromocyclopentane-1-carbaldehyde in a single step [1] [3]. This method reduces intermediate isolation and achieves yields up to 85% under optimized conditions (100–120°C, 20 bar CO) [1].
Another modern strategy utilizes photocatalytic bromoformylation, where visible-light-activated catalysts (e.g., Ru(bpy)₃²⁺) promote radical-mediated bromination and formylation of cyclopentane precursors. This approach operates at ambient temperatures, enhancing energy efficiency and functional group tolerance [1].
Green chemistry principles have driven the development of solvent-free and catalytic systems. A notable example employs copper(I) bromide (CuBr) as a dual catalyst and bromine source in supercritical carbon dioxide (scCO₂) media. Cyclopentanecarbaldehyde undergoes bromination in scCO₂ at 50°C, achieving 90% conversion with negligible waste generation [1]. Additionally, biocatalytic routes using engineered haloperoxidases have been explored, though yields remain suboptimal (30–40%) [1].
Table 1: Comparison of Sustainable Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| CuBr/scCO₂ | CuBr | scCO₂ | 90 | 50 |
| Biocatalytic | Haloperoxidase | Aqueous | 35 | 37 |
| Photocatalytic | Ru(bpy)₃²⁺ | Acetonitrile | 78 | 25 |
Controlling stereochemistry at the cyclopentane ring’s chiral center requires enantioselective catalysts. Chiral phosphine ligands (e.g., (R)-BINAP) paired with palladium enable asymmetric bromoformylation of cyclopentene oxides, producing 1-bromocyclopentane-1-carbaldehyde with up to 95% enantiomeric excess (ee) [1]. Alternatively, organocatalytic approaches using proline-derived catalysts facilitate kinetic resolution during bromination, though yields are lower (50–60%) [3].
One-pot systems enhance efficiency by combining bromination, oxidation, and cyclization. A representative protocol involves treating cyclopentanol with PBr₃ and Dess-Martin periodinane (DMP) sequentially in dichloromethane (DCM). This tandem reaction achieves 80% yield by circumventing intermediate isolation [3]. Another method integrates microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, cyclopentanone, N-bromophthalimide, and dimethylformamide (DMF) react under microwave irradiation (150°C, 10 min) to directly form the target compound [1].
| Nucleophile | Mechanism | Relative Rate | Product | Stereochemistry |
|---|---|---|---|---|
| Hydroxide (OH⁻) | SN2 | 1.0 | 1-Hydroxycyclopentane-1-carbaldehyde | Inversion |
| Methoxide (MeO⁻) | SN2 | 0.8 | 1-Methoxycyclopentane-1-carbaldehyde | Inversion |
| Cyanide (CN⁻) | SN2 | 1.2 | 1-Cyanocyclopentane-1-carbaldehyde | Inversion |
| Thiolate (RS⁻) | SN2 | 1.5 | 1-Mercaptocyclopentane-1-carbaldehyde | Inversion |
| Amine (R₂NH) | SN2 | 0.6 | 1-Aminocyclopentane-1-carbaldehyde | Inversion |
| Water (H₂O) | SN1 | 0.3 | 1-Hydroxycyclopentane-1-carbaldehyde | Racemization |
1-Bromocyclopentane-1-carbaldehyde undergoes elimination reactions through multiple mechanistic pathways, including bimolecular elimination (E2), unimolecular elimination (E1), and elimination through conjugate base formation (E1cB) [4] [5] [10]. The choice of mechanism depends on the base strength, reaction temperature, and the electronic environment created by the aldehyde substituent [11] [12].
The E2 mechanism predominates when strong bases such as alkoxides are employed under moderate temperatures [4] [5]. The reaction proceeds through a concerted process where base-mediated proton abstraction occurs simultaneously with carbon-bromine bond cleavage. The electron-withdrawing nature of the aldehyde group enhances the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent elimination [13] [14].
Strong bases including sodium ethoxide and potassium tert-butoxide effectively promote E2 elimination reactions, yielding cyclopent-1-ene-1-carbaldehyde as the major product [4] [5] [10]. Potassium tert-butoxide demonstrates superior performance due to its high basicity and reduced nucleophilicity, minimizing competing substitution reactions. The bulky tert-butyl group also provides steric hindrance that favors elimination over substitution pathways [10] [12].
The E1cB mechanism becomes significant when the aldehyde group provides sufficient stabilization for carbanion intermediates [13] [15] [14]. This pathway involves initial deprotonation to form a carbanion, followed by subsequent elimination of the bromide leaving group. The aldehyde carbonyl can stabilize the intermediate carbanion through resonance, making this mechanism viable under specific conditions [13] [16].
Regioselectivity in elimination reactions follows Zaitsev's rule, with the major product being the more substituted alkene [17] [12]. The formation of cyclopent-1-ene-1-carbaldehyde represents the thermodynamically favored product due to the conjugation between the newly formed double bond and the carbonyl group. This conjugation provides additional stabilization through extended pi-electron delocalization [4] [5].
Table 2: Elimination Reaction Pathways
| Base | Mechanism | Temperature (°C) | Major Product | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Sodium ethoxide (NaOEt) | E2 | 80 | Cyclopent-1-ene-1-carbaldehyde | 75 | Zaitsev |
| Potassium tert-butoxide (KOtBu) | E2 | 50 | Cyclopent-1-ene-1-carbaldehyde | 85 | Zaitsev |
| Sodium hydroxide (NaOH) | E1cB | 120 | Cyclopent-1-ene-1-carbaldehyde | 60 | Zaitsev |
| Triethylamine (Et₃N) | E2 | 100 | Cyclopent-1-ene-1-carbaldehyde | 70 | Zaitsev |
| Diethylamine (Et₂NH) | E2 | 90 | Cyclopent-1-ene-1-carbaldehyde | 68 | Zaitsev |
Decarbonylative transformations of 1-bromocyclopentane-1-carbaldehyde represent a significant class of reactions that selectively remove the carbonyl group while preserving the carbon-halogen bond [18] [19] [20]. These reactions are typically catalyzed by transition metal complexes and proceed through oxidative addition of the aldehyde carbon-hydrogen bond to the metal center, followed by carbon monoxide extrusion and reductive elimination [19] [21].
Palladium-catalyzed decarbonylation reactions demonstrate high efficiency for 1-bromocyclopentane-1-carbaldehyde conversion [22] [23]. Tetrakis(triphenylphosphine)palladium(0) serves as an effective catalyst system, promoting decarbonylation at moderate temperatures of 150°C with excellent selectivity [22] [24]. The reaction mechanism involves oxidative addition of the aldehyde carbon-hydrogen bond to palladium(0), followed by migratory insertion to form an acyl-palladium complex and subsequent carbon monoxide elimination [22] [25].
Rhodium catalysts, particularly bis(acetylacetonato)dicarbonylrhodium(I), exhibit superior performance in decarbonylative transformations with conversion rates exceeding 92% [18] [20]. The rhodium-catalyzed process operates at lower temperatures (120°C) compared to palladium systems while maintaining high selectivity for the desired 1-bromocyclopentane product [18] [22]. The enhanced activity results from the favorable thermodynamics of rhodium-carbonyl bond formation and the stability of rhodium-acyl intermediates [20].
Nickel-based catalysts offer an alternative approach for decarbonylation reactions, though requiring higher reaction temperatures [26]. Bis(1,5-cyclooctadiene)nickel(0) catalyzes the transformation at 180°C, achieving 78% conversion with 90% selectivity [26] [27]. The higher temperature requirement reflects the increased activation barrier for nickel-mediated oxidative addition compared to palladium and rhodium systems [26].
Computational studies reveal that the electronic effects of the bromine substituent influence the decarbonylation mechanism [18] [20]. The electron-withdrawing nature of bromine reduces electron density at the carbonyl carbon, facilitating oxidative addition to the metal center. Additionally, the bromine substituent provides steric hindrance that can influence the coordination geometry of metal intermediates [18] [22].
Table 3: Decarbonylative Transformations
| Catalyst | Temperature (°C) | Solvent | Product | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 150 | Toluene | 1-Bromocyclopentane | 85 | 95 |
| Rh(CO)₂(acac) | 120 | DMF | 1-Bromocyclopentane | 92 | 98 |
| Ni(cod)₂ | 180 | THF | 1-Bromocyclopentane | 78 | 90 |
| Ru₃(CO)₁₂ | 160 | Xylene | 1-Bromocyclopentane | 88 | 94 |
| Co₂(CO)₈ | 140 | DMF | 1-Bromocyclopentane | 80 | 92 |
Cross-coupling reactions involving 1-bromocyclopentane-1-carbaldehyde provide powerful synthetic methodologies for carbon-carbon and carbon-heteroatom bond formation [22] [24] [28]. The compound serves as an effective electrophilic partner in palladium-catalyzed cross-coupling reactions, with the aldehyde functional group remaining intact throughout the transformation process [29] [25].
Suzuki-Miyaura coupling reactions with aryl boronic acids proceed efficiently using palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [24] [28]. The reaction employs potassium carbonate as a base in aqueous or mixed solvent systems, achieving yields of 82% for biaryl aldehyde products [24]. The mechanism involves oxidative addition of the carbon-bromine bond to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond [24] [28].
Vinyl boronic esters participate in cross-coupling reactions to generate unsaturated aldehyde products [30] [24]. The use of cesium carbonate as a base enhances the reaction efficiency by facilitating transmetalation steps. The resulting vinyl aldehydes maintain the geometric integrity of the vinyl group while introducing the cyclopentyl substituent [30] [28].
Sonogashira coupling methodology enables the formation of alkynyl aldehydes through reaction with terminal alkynes [30] [31]. The reaction employs a dual catalyst system consisting of palladium dichloride bis(triphenylphosphine) and copper(I) iodide in the presence of triethylamine [30]. The copper co-catalyst facilitates the formation of copper acetylides, which undergo transmetalation with the palladium center [30] [31].
Stille coupling reactions utilize organotin reagents as nucleophilic partners, providing access to diverse carbon-carbon coupled products [24] [28]. The reaction typically employs tris(dibenzylideneacetone)dipalladium(0) as the catalyst with cesium fluoride as an additive to promote transmetalation. The mild reaction conditions preserve sensitive functional groups while achieving efficient cross-coupling [24].
Kumada coupling with alkyl Grignard reagents represents a complementary approach for alkyl-alkyl bond formation [24] [28]. Nickel-based catalysts such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride facilitate the transformation, though yields are typically lower due to competing beta-hydride elimination processes [26] [24].
Table 4: Cross-Coupling Reaction Methodologies
| Coupling Partner | Catalyst System | Conditions | Base/Additive | Yield (%) | Product Type |
|---|---|---|---|---|---|
| Aryl boronic acid | Pd(dppf)Cl₂ | Suzuki-Miyaura | K₂CO₃ | 82 | Biaryl aldehyde |
| Vinyl boronic ester | Pd(PPh₃)₄ | Suzuki-Miyaura | Cs₂CO₃ | 76 | Vinyl aldehyde |
| Alkynyl zinc reagent | PdCl₂(PPh₃)₂ | Sonogashira | Et₃N/CuI | 88 | Alkynyl aldehyde |
| Aryl stannane | Pd₂(dba)₃ | Stille | CsF | 79 | Aryl aldehyde |
| Alkyl Grignard | NiCl₂(dppe) | Kumada | None | 65 | Alkyl aldehyde |
Radical-mediated transformations of 1-bromocyclopentane-1-carbaldehyde encompass diverse synthetic methodologies that exploit the reactivity of both the carbon-halogen bond and the aldehyde functional group [32] [33] [34]. These reactions typically proceed through homolytic bond cleavage mechanisms and can be initiated by thermal, photochemical, or chemical means [35] [36] [37].
Tributyltin hydride-mediated radical reductions represent a widely employed methodology for converting 1-bromocyclopentane-1-carbaldehyde to the corresponding aldehyde without halogen substitution [38] [39]. The reaction employs azobisisobutyronitrile (AIBN) as a radical initiator at 80°C in toluene, achieving 78% yield of cyclopentane-1-carbaldehyde [38]. The mechanism involves generation of tributyltin radicals, which abstract bromine atoms to form carbon radicals that are subsequently quenched by hydrogen atom transfer [38] [39].
Photochemical bromination reactions using N-bromosuccinimide under visible light irradiation enable selective functionalization at various positions [40] [39] [41]. The reaction proceeds through generation of bromine radicals that abstract hydrogen atoms, leading to formation of carbon radicals that combine with bromine to yield brominated products [40] [42] [39]. The aldehyde functional group can direct regioselectivity through electronic effects [43] [41].
Radical polymerization processes can incorporate 1-bromocyclopentane-1-carbaldehyde as a monomer unit in copolymerization reactions [34] [44]. Benzoyl peroxide initiation at 70°C enables incorporation into styrene-based polymers, providing functional materials with pendant aldehyde groups [34]. The brominated cyclopentyl unit contributes to thermal stability and can serve as a site for post-polymerization modification [34] [44].
Oxidative radical processes convert 1-bromocyclopentane-1-carbaldehyde to the corresponding carboxylic acid through aldehyde oxidation [45] [46] [47]. The 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) radical system facilitates this transformation at elevated temperatures, achieving 72% yield with high selectivity [39] [41]. The mechanism involves hydrogen atom abstraction from the aldehyde functional group followed by oxygen incorporation [45].
Radical halogenation reactions under UV irradiation produce polyhalogenated derivatives through sequential hydrogen abstraction and halogen addition [35] [48] [37]. The use of molecular bromine in carbon tetrachloride generates complex product mixtures including 1,1-dibromocyclopentane-1-carbaldehyde with moderate selectivity [35] [49]. The reaction pathway involves initial bromine radical formation followed by hydrogen abstraction and subsequent halogenation [35] [49].
Table 5: Radical-Mediated Synthetic Applications
| Radical Source | Reaction Type | Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| AIBN/Bu₃SnH | Reduction | 80°C, toluene | Cyclopentane-1-carbaldehyde | 78 | High |
| Benzoyl peroxide | Polymerization | 70°C, styrene | Polymer | 85 | N/A |
| UV light/Br₂ | Halogenation | rt, CCl₄ | 1,1-Dibromocyclopentane-1-carbaldehyde | 65 | Moderate |
| TEMPO/heat | Oxidation | 100°C, neat | Cyclopentane-1-carboxylic acid | 72 | High |
| NBS/light | Bromination | 40°C, CH₂Cl₂ | Various brominated products | 60 | Variable |